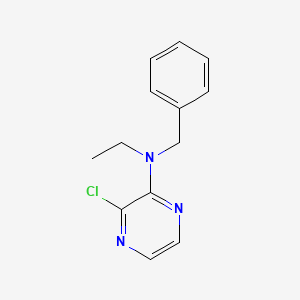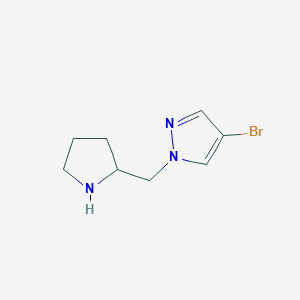
Spinetoram
Descripción general
Descripción
Spinetoram is an insecticidal mixture of two active neurotoxic constituents of Saccharopolyspora spinosa. It is used to control pest insects in stored grain and on domestic cats . It is marketed as Cheristin in its topical veterinary dosage-form .
Synthesis Analysis
This compound is a semi-synthetic insecticide derived by a combination of a genetic block in a specific O-methylation of the rhamnose moiety of spinosad coupled with neural network-based QSAR and synthetic chemistry . It is produced through fermentation of high-yielding strains developed over more than two decades .Molecular Structure Analysis
This compound has a molecular formula of C42H69NO10 . Its average mass is 747.998 Da and its monoisotopic mass is 747.492126 Da .Chemical Reactions Analysis
This compound is determined by reversed phase high performance liquid chromatography (HPLC) using UV detection at 250nm and external standardization .Physical And Chemical Properties Analysis
This compound consists of two closely related active ingredients (XDE-175-J and XDE-175-L) present approximately in a three to one ratio .Aplicaciones Científicas De Investigación
Natural Product-Derived Insecticides Spinetoram, a semisynthetic insecticide, is derived from a combination of genetic and synthetic chemistry approaches. It exemplifies the integration of natural product research and industrial microbiology in agricultural product development (Galm & Sparks, 2016).
Agricultural Efficacy this compound has been evaluated for its residue behavior and dietary risk in crops like cauliflower, showing its rapid degradation and acceptable dietary risk for consumption, thus guiding proper agricultural use (Lin et al., 2020).
Residual Efficacy on Surfaces The long-term residual efficacy of this compound on concrete and steel surfaces was studied for managing stored product beetle species. It showed persistent efficacy against major beetle species in dark storage conditions, highlighting its application in grain storage management (Vassilakos & Athanassiou, 2015).
Resistance Management in Insects Research on Thrips hawaiiensis revealed the development and unstable nature of this compound resistance, providing insights for better integrated pest management strategies and resistance management in insect control programs (Fu et al., 2018).
Impact on Insect Populations Studies on Plutella xylostella indicate that this compound affects insect populations by reducing survival, development, and reproduction, even at low concentrations. This underlines its role in managing pest population growth (Tamilselvan et al., 2021).
Insecticidal Effectiveness this compound's efficacy as a grain protectant against stored-product Coleoptera was demonstrated, with varying effectiveness depending on the insect species, concentration, and exposure interval. This highlights its application in stored grain insect control (Vassilakos et al., 2012).
Chemical Synthesis and Insecticidal Activity The semi-synthesis of this compound J and its analogues, along with their insecticidal activities, were explored. This research contributes to the development of new insecticidal chemistries and the understanding of this compound's efficacy (Zhang et al., 2018).
Analytical Methods for Residue Determination New methods for determining this compound residues in products like honey and bee pollen were developed, employing techniques like liquid chromatography-mass spectrometry, crucial for monitoring its environmental impact (Ruíz et al., 2020).
Use in Veterinary Applications this compound's effectiveness as an oral systemic pulicide for controlling flea infestations on dogs was evaluated, showcasing its potential use in veterinary medicine (White et al., 2017).
Effect on Non-Target Species Research observed the stimulation of pear rust mite populations due to this compound application in orchards, indicating its impact on non-target species and the importance of considering ecological consequences in its use (Hilton & Steenwyk, 2015).
Mecanismo De Acción
Target of Action
Spinetoram, a semi-synthetic derivative of the spinosyn class of insecticides, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of insects . This compound has shown insecticidal activity on various insects, including Plutella xylostella, which has resistance toward organophosphates, chitin biosynthesis inhibitors, and synthetic pyrethroids .
Mode of Action
This compound interacts with its targets, the nAChRs, causing disruption and abnormal neural transmission . This interaction leads to the excitation of the nervous system, causing uncontrolled muscle contraction, exhaustion, and trembling, followed by paralysis . It is active by ingestion (stomach poison) and contact, providing a faster kill of insects .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It induces oxidative stress and causes a collapse in the mitochondrial membrane potential . This leads to a massive opening of the mitochondrial permeability transition pore (mPTP), a decrease in ATP synthesis, and Ca 2+ overloading . Furthermore, it triggers AMPK/mTOR-mediated autophagy, as evidenced by the formation of autophagosomes, the conversion of LC3-I into LC3-II, down-regulation of p62, and up-regulation of beclin-1 .
Pharmacokinetics
This compound is only poorly absorbed through the skin of mammals . When ingested, it is quickly absorbed and rapidly distributed throughout the host’s body . Maximum concentrations are found in the gastrointestinal tract, fat, carcass, and liver .
Result of Action
The interaction of this compound with its targets leads to a series of molecular and cellular effects. It markedly inhibits cell viability and induces oxidative stress . It also causes a collapse in the mitochondrial membrane potential, leading to a decrease in ATP synthesis and Ca 2+ overloading . This results in the induction of cellular autophagy . At the organism level, exposure to this compound leads to paralysis and death of the insect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is used worldwide due to its high biological activity and high degradation rate with a half-life of 0.35–4.25 days . It is toxic to aquatic life such as crustaceans and fish, and even birds and other insects . Therefore, the use of this compound must be carefully managed to minimize its environmental impact.
Safety and Hazards
Direcciones Futuras
Natural products have long played an important role as pest control agents and continue to serve as an excellent source of inspiration for the development of new agrochemical compounds . Spinetoram, being a natural product derived insecticide, has a large opportunity for discovery and development in agricultural applications . Chronic impacts on the biology of sequential insect stages, relevant biochemical disturbances, and histological disorders motivate us to adopt and propose this compound as a potent agent for .
Propiedades
IUPAC Name |
(2R,5R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28?,29-,30-,31-,32?,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENIMGKWNZVDA-OAMCMWGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H](C2CC(=O)O1)CC[C@H]4[C@H]3CC(C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935545-74-7 | |
| Record name | Spinetoram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Spinetoram exerts its insecticidal activity primarily by acting on nicotinic acetylcholine receptors (nAChRs) in insects. []
A: While the precise mechanism remains under investigation, this compound binding is thought to cause continuous activation of nAChRs. This leads to excessive neuronal stimulation, ultimately resulting in paralysis and death of the insect. []
A: this compound is a semi-synthetic insecticide belonging to the spinosyn class. It is a mixture of two major components: this compound J (XDE-175-J) and this compound L (XDE-175-L). []
ANone: The provided research focuses on this compound as an insecticide. There is no information regarding its catalytic properties or applications outside of pest control.
ANone: The provided research does not delve into computational chemistry or modeling studies conducted on this compound.
A: Yes, scientists have synthesized D-forosamine replacement analogues of this compound J to investigate the impact on insecticidal activity against diamondback moth (Plutella xylostella). []
A: While none of the synthesized analogues surpassed this compound's potency, some showed comparable activity to spinosad. This highlights the potential for developing new insecticidal chemistries via structural modifications. []
ANone: The research primarily focuses on this compound's efficacy and does not provide detailed insights into specific formulation strategies or stability under various conditions beyond its application in agricultural settings.
ANone: The provided research papers primarily focus on this compound's insecticidal properties, resistance development, and impact on various insect species. Specific information regarding SHE regulations and compliance is not discussed.
ANone: The studies primarily evaluate this compound's insecticidal activity through direct contact and ingestion by insects. Detailed pharmacokinetic and pharmacodynamic data in other organisms are not provided.
A: The research primarily employs laboratory bioassays and field trials to evaluate this compound's efficacy against a range of insect pests. [, , , , , , , , , , , , , , , , , , ]
A: this compound's efficacy has been tested on various insect pests, including the fall armyworm (Spodoptera frugiperda), western flower thrips (Frankliniella occidentalis), bean flower thrips (Megalurothrips usitatus), and diamondback moth (Plutella xylostella), among others. [, , , , , , , , , , , , , , , , , , ]
A: Yes, several studies report the emergence of this compound resistance in various insect populations, including western flower thrips, melon thrips (Thrips palmi), and the fall armyworm. [, , , , ]
A: A specific mutation (G275E) in the nicotinic acetylcholine receptor Foα6 subunit has been linked to this compound resistance in western flower thrips. This mutation has been observed to increase in frequency in invading populations in China. []
A: Research shows that a this compound-resistant strain of the fall armyworm exhibited cross-resistance to spinosad, another insecticide in the spinosyn class. [, ]
A: Studies have shown that this compound exhibits lower toxicity to beneficial insects like bumblebees (Bombus terrestris) compared to spinosad. [] Additionally, this compound is generally considered a reduced-risk insecticide due to its lower toxicity to mammals and the environment compared to some other chemical classes. [, , ]
ANone: This aspect is not explored in the provided research papers, which primarily focus on this compound's application and effects as an insecticide.
ANone: The research does not discuss specific biomarkers for monitoring this compound efficacy or potential adverse effects.
A: Studies utilize techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and HPLC with a diode array detector (HPLC-DAD) to quantify this compound residues in various matrices. [, ]
A: Researchers often use acetonitrile extraction followed by purification using primary secondary amine (PSA) sorbent or QuEChERS methods prior to HPLC-MS/MS or HPLC-DAD analysis. [, ]
A: While the research does not offer a comprehensive analysis, this compound is generally considered to have a low environmental impact compared to some broad-spectrum insecticides. It is derived from a naturally occurring soil bacterium and is considered to have low toxicity to many beneficial insects and low human and environmental toxicity. [, , ]
ANone: The provided research does not specifically address this compound's dissolution rate or solubility in various media.
A: Yes, studies have validated analytical methods for this compound determination in various matrices following established guidelines like the Codex guidelines (CAC/GL40, 2003) and SANTE/12682/2019 criteria. [, ]
ANone: Specific details regarding quality control and assurance measures during this compound's development and manufacturing are not discussed in the provided research.
ANone: The research primarily focuses on this compound's insecticidal properties and does not provide information on its potential immunogenicity or impact on immunological responses.
ANone: This aspect is not covered in the provided research, which primarily focuses on this compound's application and effects as an insecticide.
ANone: The provided research does not offer a comprehensive analysis of this compound's biocompatibility or biodegradability.
A: The research highlights several alternative insecticides and approaches for managing various insect pests. Examples include chlorantraniliprole, spinosad, Beauveria bassiana (a fungal pathogen), and integrated pest management strategies. [, , , , , ]
ANone: This information is not directly addressed in the research papers provided.
ANone: The research does not provide details regarding specific strategies for recycling or waste management related to this compound.
ANone: Information regarding specific research infrastructure and resources dedicated to this compound research is not available within the provided research.
A: While the research does not present a detailed historical account, it highlights this compound as a relatively new insecticide belonging to the spinosyn class. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



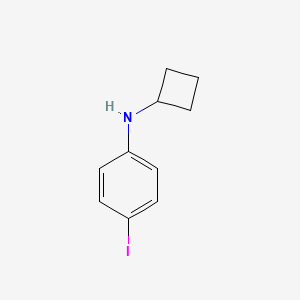
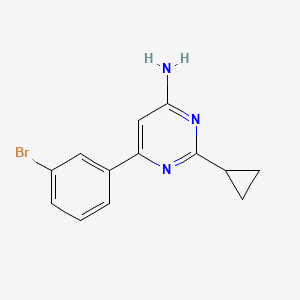
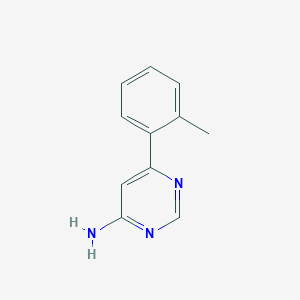
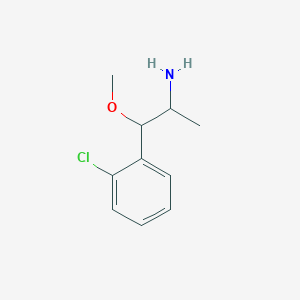
![3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine](/img/structure/B1464561.png)
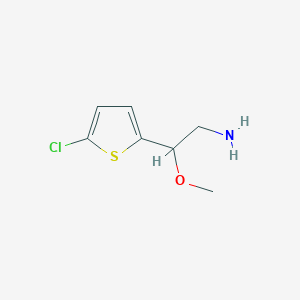
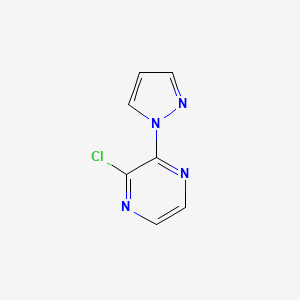
![3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine](/img/structure/B1464564.png)
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B1464566.png)
